OK-1035

Catalog No.
S548249
CAS No.
M.F
C12H9N5O
M. Wt
239.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OK-1035

Product Name

OK-1035

IUPAC Name

6-[(E)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C12H9N5O/c13-6-9-5-10(8-1-3-15-4-2-8)11(7-16-14)17-12(9)18/h1-5,7H,14H2,(H,17,18)/b16-7+

InChI Key

KJRKRHGTENMKAI-FRKPEAEDSA-N

SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN

Solubility

Soluble in DMSO, not in water

Synonyms

3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, OK 1035, OK-1035

Canonical SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN

Isomeric SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)/C=N/N

Description

The exact mass of the compound 6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile is 239.08071 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

OK-1035 is a chemical compound recognized for its unique properties and applications, particularly in biological contexts. It is primarily known as a selective inhibitor of DNA-dependent protein kinase, which plays a crucial role in DNA repair processes. This compound is notable for its involvement in enhancing the understanding of cellular responses to DNA damage and has implications in cancer research and treatment strategies.

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  • Functionalization: Key functional groups are added to the precursor compounds through reactions such as alkylation or acylation.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
  • These methods underscore the complexity and precision required in synthesizing compounds like OK-1035 for research and therapeutic applications.

    The primary biological activity of OK-1035 is its role as an inhibitor of DNA-dependent protein kinase. This inhibition is significant because it affects the repair mechanisms of DNA within cells, particularly after damage caused by radiation or chemical agents. Studies have shown that cells treated with OK-1035 exhibit altered responses to DNA damage, suggesting its potential utility in sensitizing cancer cells to radiation therapy . Furthermore, the compound's selective action allows for targeted therapeutic strategies with reduced side effects compared to conventional treatments.

    OK-1035 has several applications, particularly in the fields of:

    • Cancer Research: Due to its ability to inhibit DNA repair mechanisms, it is used to study tumor responses to therapies and develop new treatment protocols.
    • Pharmaceutical Development: The compound serves as a lead structure for developing new inhibitors targeting similar pathways in cancer cells.
    • Biochemical Research: OK-1035 is utilized in laboratory settings to explore cellular mechanisms related to DNA damage response and repair.

    Studies examining the interactions of OK-1035 with various biological molecules have revealed insights into its mechanism of action:

    • Protein Binding: Research indicates that OK-1035 binds selectively to DNA-dependent protein kinase, disrupting its function and thereby influencing cellular repair pathways.
    • Cellular Uptake: Investigations into how cells uptake OK-1035 can inform modifications that enhance its efficacy or reduce toxicity.

    These interaction studies are crucial for optimizing the use of OK-1035 in therapeutic contexts.

    Several compounds share structural or functional similarities with OK-1035. A comparison highlights the uniqueness of OK-1035:

    Compound NameMechanism of ActionUnique Features
    KU-55933Inhibitor of DNA-dependent protein kinaseMore potent than OK-1035
    WortmanninInhibitor of phosphoinositide 3-kinaseBroader target range
    LY294002Inhibitor of phosphoinositide 3-kinaseLess selective compared to OK-1035

    While these compounds may target similar pathways, OK-1035's selectivity for DNA-dependent protein kinase sets it apart, making it a valuable tool in cancer research and therapeutic development.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    -0.8

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    2

    Exact Mass

    239.08070993 g/mol

    Monoisotopic Mass

    239.08070993 g/mol

    Heavy Atom Count

    18

    Appearance

    white solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2023-07-15
    1: Stockley M, Clegg W, Fontana G, Golding BT, Martin N, Rigoreau LJ, Smith GC, Griffin RJ. Synthesis, crystal structure determination, and biological properties of the DNA-dependent protein kinase (DNA-PK) inhibitor 3-cyano-6-hydrazonomethyl-5-(4-pyridyl)pyrid-[1H]-2-one (OK-1035). Bioorg Med Chem Lett. 2001 Nov 5;11(21):2837-41. PubMed PMID: 11597411.
    2: Chakravarthy BR, Walker T, Rasquinha I, Hill IE, MacManus JP. Activation of DNA-dependent protein kinase may play a role in apoptosis of human neuroblastoma cells. J Neurochem. 1999 Mar;72(3):933-42. PubMed PMID: 10037464.
    3: Kruszewski M, Wojewódzka M, Iwaneńko T, Szumiel I, Okuyama A. Differential inhibitory effect of OK-1035 on DNA repair in L5178Y murine lymphoma sublines with functional or defective repair of double strand breaks. Mutat Res. 1998 Oct 21;409(1):31-6. PubMed PMID: 9806500.
    4: Take Y, Kumano M, Teraoka H, Nishimura S, Okuyama A. DNA-dependent protein kinase inhibitor (OK-1035) suppresses p21 expression in HCT116 cells containing wild-type p53 induced by adriamycin. Biochem Biophys Res Commun. 1996 Apr 16;221(2):207-12. PubMed PMID: 8619835.
    5: Take Y, Kumano M, Hamano Y, Fukatsu H, Teraoka H, Nishimura S, Okuyama A. OK-1035, a selective inhibitor of DNA-dependent protein kinase. Biochem Biophys Res Commun. 1995 Oct 4;215(1):41-7. PubMed PMID: 7575620.

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